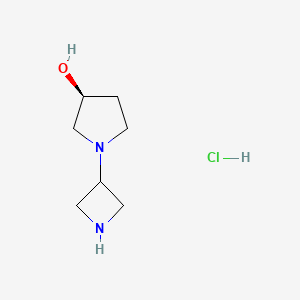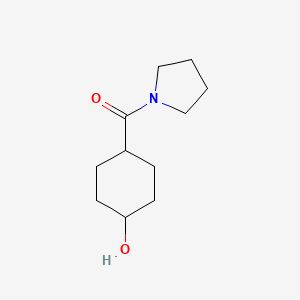
trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone
Descripción general
Descripción
Trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Organotin(IV) complexes of derivatives including (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized, highlighting their potential as drugs due to improved antibacterial activities. These complexes were evaluated for their in vitro antimicrobial activities, showing promise in drug development (Singh et al., 2016).
Biological Screening
- The synthesized organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives showed significant activity against various bacterial and fungal species, suggesting their potential in antimicrobial drug development (Singh et al., 2016).
Derivative Synthesis and Applications
- Pyrrolidine derivatives, including those related to trans (4-Hydroxycyclohexyl)-pyrrolidin-1-yl-methanone, have been synthesized and show significant biological activities. These activities are crucial in clinical drugs, such as anti-migraine, antiviral, and anticancer medications (Prasad et al., 2021).
Antimicrobial and Antioxidant Activities
- Various compounds synthesized from pyrrolidine derivatives have been tested for their antimicrobial and antioxidant activities. These studies provide insights into the potential pharmaceutical applications of these compounds (Lynda, 2021).
Structural and Molecular Studies
- Structural analyses, such as X-ray diffraction and nuclear magnetic resonance spectroscopy, have been conducted on pyrrolidine derivatives. These studies contribute to a deeper understanding of their chemical properties and potential applications in various scientific fields (Butcher et al., 2006).
Molecular Docking and Analysis
- Molecular docking studies of pyrrolidine derivatives have been performed, illustrating their interaction with various biological targets. This research is vital in drug design and discovery, especially in understanding how these compounds can be used in treating diseases (Lynda, 2021).
Pharmaceutical Industry Applications
- Monoterpene derivatives, including pyrrolidine derivatives, have shown significant biological relevance in the pharmaceutical industry, particularly for their anti-microbial and anti-fungal properties (Masila et al., 2020).
Propiedades
IUPAC Name |
(4-hydroxycyclohexyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUASRAZNGQRONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)
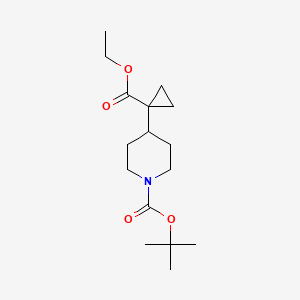

![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)
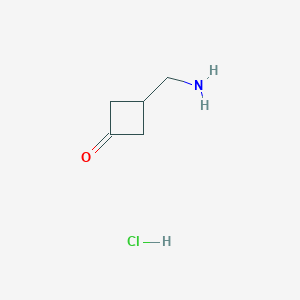
![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)
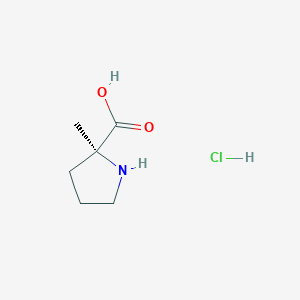
![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)
![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)
